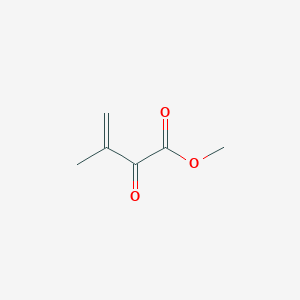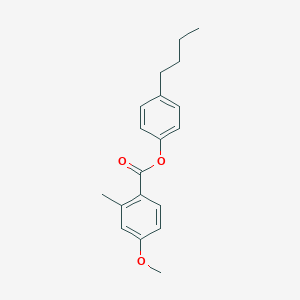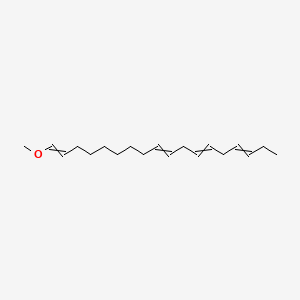
2-(2-Nitrophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrophenoxy)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is specifically structured with a nitro group (-NO2) and a phenoxy group (-O-phenyl) attached to the benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-nitrophenol with phenol in the presence of a base, such as sodium hydroxide (NaOH), which facilitates the formation of the phenoxy linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .
化学反应分析
Types of Reactions: 2-(2-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones
Reduction: Aminophenoxyphenol
Substitution: Brominated phenoxyphenol derivatives
科学研究应用
2-(2-Nitrophenoxy)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2-Nitrophenoxy)phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: The compound can act as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: At high concentrations, it can cause chemical neurolysis, leading to the destruction of nerve fibers.
Antimicrobial Action: The compound’s phenolic structure allows it to disrupt microbial cell membranes, leading to cell lysis.
相似化合物的比较
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
2-Nitrophenol (C6H4(NO2)OH): A precursor in the synthesis of 2-(2-Nitrophenoxy)phenol, with similar chemical reactivity.
4-Nitrophenol (C6H4(NO2)OH): Another nitrophenol isomer with distinct chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a compound of significant interest.
属性
CAS 编号 |
54291-84-8 |
|---|---|
分子式 |
C12H9NO4 |
分子量 |
231.20 g/mol |
IUPAC 名称 |
2-(2-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H9NO4/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,14H |
InChI 键 |
OMBYKEPTUBYZGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)










